physicochemical properties of 3-pentylaniline
physicochemical properties of 3-pentylaniline
An In-depth Technical Guide on the Physicochemical Properties of Pentylaniline Isomers
Introduction
Pentylaniline (C₁₁H₁₇N) is an aromatic amine with a pentyl group attached to the aniline moiety. As an aniline derivative, its physicochemical properties are of interest to researchers in medicinal chemistry, materials science, and chemical synthesis. This guide provides a detailed overview of the core physicochemical properties of pentylaniline. It is important to note that while the user requested information specifically on 3-pentylaniline, publicly available experimental data for this particular isomer is scarce. Therefore, this document focuses on the well-characterized isomers, N-pentylaniline and 4-pentylaniline , to provide a comprehensive and data-rich resource for scientific professionals. The methodologies and principles described herein are broadly applicable to the study of 3-pentylaniline and other aniline derivatives.
Physicochemical Properties of Pentylaniline Isomers
The properties of pentylaniline isomers are influenced by the position of the pentyl group, which affects intermolecular forces and molecular packing. The following table summarizes the key physicochemical data for N-pentylaniline and 4-pentylaniline.
| Property | N-Pentylaniline | 4-Pentylaniline |
| CAS Number | 2655-27-8[1][2] | 33228-44-3[3][4] |
| Molecular Formula | C₁₁H₁₇N[2][5] | C₁₁H₁₇N[3][4] |
| Molecular Weight | 163.26 g/mol [1][2][5] | 163.26 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5] | Clear, colorless to brown liquid |
| Melting Point | 46.25°C (estimated) to 96°C[5] | 46.25°C (estimate)[3][4] |
| Boiling Point | 245-258.3°C[5] | 130°C[3][4] |
| Density | ~0.93 g/cm³ at 20°C[5] | 0.919 g/mL at 25°C[3][4] |
| Refractive Index | 1.5260 to 1.5290 at 20°C[5] | n20/D 1.53[3][4] |
| Water Solubility | Sparingly soluble[5] | Sparingly soluble[3][4] |
| pKa | 5.05 ± 0.50 (Predicted)[5] | 5.10 ± 0.10 (Predicted) |
| Flash Point | 107°C[5] | >110°C (>230°F)[3][4] |
Experimental Protocols
The determination of the physicochemical properties listed above involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[6]
Apparatus:
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Thiele tube
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Thermometer
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Small test tube (Durham tube)
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Capillary tube (sealed at one end)
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Rubber band or wire for attachment
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Heating source (Bunsen burner or heating mantle)
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High-boiling mineral oil
Procedure:
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A small amount of the pentylaniline sample (approximately 0.5 mL) is placed into the small test tube.[6]
-
A capillary tube, sealed at one end, is inverted and placed into the sample (open end down).[6]
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]
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The thermometer and attached tube are suspended in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.[6]
-
The side arm of the Thiele tube is gently and continuously heated. This design allows for the even circulation of the heating oil.[6]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube. Heating is continued until the temperature is 1-2°C above this point.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]
Solubility Determination
This protocol outlines the steps to qualitatively assess the solubility of a compound in various solvents.
Apparatus:
-
Small test tubes and rack
-
Spatula or dropper
-
Glass stirring rod
-
Solvents (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether)
-
pH indicator paper
Procedure:
-
Add approximately 10 mg of the solid sample or 2-3 drops of the liquid sample into a small test tube.
-
Add about 0.5 mL of the chosen solvent to the test tube.
-
Gently stir the mixture with a glass stirring rod or shake the test tube for 1-2 minutes.
-
Observe if the sample dissolves completely, partially, or not at all. A substance is generally considered soluble if it dissolves to the extent of about 3 mg per 100 µL of solvent.
-
For Water as a Solvent: If the compound is soluble in water, test the solution with pH paper.[7]
-
A pH change indicates an acidic or basic functional group. Aniline derivatives are expected to be basic.[8]
-
-
For Acidic and Basic Solvents: If the compound is insoluble in water, its solubility in 5% HCl and 5% NaOH is tested.
-
Solubility in 5% HCl suggests a basic functional group (like the amine in pentylaniline).
-
Solubility in 5% NaOH suggests an acidic functional group.
-
-
For Organic Solvents: Test the solubility in common organic solvents like ethanol or diethyl ether to determine its behavior in non-polar or moderately polar environments. Amines are typically soluble in organic solvents like ether and alcohol.[9]
Spectroscopic Characterization (NMR and IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of aniline derivatives.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a pentylaniline isomer, one would expect to see signals corresponding to the aromatic protons on the aniline ring, the protons of the pentyl chain, and the N-H proton of the amine group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This method identifies the different types of carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons in the aromatic ring and the five carbons of the pentyl group.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For pentylaniline, key characteristic peaks would include:
-
N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (for primary and secondary amines).
-
C-N stretching vibrations around 1250-1350 cm⁻¹.
-
C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic pentyl group (below 3000 cm⁻¹).
-
C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.
-
Illustrative Experimental Workflow
The following diagram illustrates a typical workflow for characterizing an unknown organic compound, such as an isomer of pentylaniline.
Caption: Workflow for Physicochemical Characterization.
References
- 1. N-Pentylaniline | C11H17N | CID 75865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Buy N-Pentylaniline | 2655-27-8 [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
